molecular formula C10H12N2O2 B1586990 2-Morpholinonicotinaldehyde CAS No. 465514-09-4

2-Morpholinonicotinaldehyde

Cat. No.: B1586990
CAS No.: 465514-09-4
M. Wt: 192.21 g/mol
InChI Key: CCPVZIBHRFCNTR-UHFFFAOYSA-N
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Description

2-Morpholinonicotinaldehyde (CAS RN: 465514-09-4) is an organic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol. It features a pyridine ring substituted at the 2-position with a morpholino group and at the 3-position with an aldehyde functional group. Key physical properties include a melting point range of 54–55°C and a purity grade of ≥95.0% (GC) or 97% depending on the supplier . This compound is commercially available in various quantities (e.g., 5 g for ¥4,300 and 25 g for ¥14,000) and is utilized in pharmaceutical and organic synthesis due to its reactive aldehyde moiety and morpholino-derived electronic effects .

Properties

IUPAC Name

2-morpholin-4-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPVZIBHRFCNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380193
Record name 2-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-09-4
Record name 2-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinonicotinaldehyde typically involves the reaction of nicotinaldehyde with morpholine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinaldehyde moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-Morpholinonicotinic acid.

    Reduction: 2-Morpholinonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticonvulsant Activity : Research indicates that compounds similar to 2-morpholinonicotinaldehyde exhibit anticonvulsant properties. A study on N-(2,6-dimethylphenyl)-substituted semicarbazones showed promising results in seizure models without neurotoxicity, suggesting that this compound could be explored for similar therapeutic applications.
  • Antibacterial Properties : Structural modifications of nicotinaldehyde derivatives have demonstrated antibacterial activity. This suggests that this compound may possess similar properties due to its structural characteristics.
  • Kinase Inhibition : Compounds related to this structure have been identified as inhibitors of various kinases critical in cancer cell proliferation, indicating potential applications in cancer therapy.

2. Enzyme Modulation

  • Mechanism of Action : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical pathways. For instance, it has been shown to effectively interact with enzymes through competitive inhibition, highlighting its potential in drug design targeting disease pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key features:

Compound NameStructure FeaturesBiological Activity
6-(Dimethylamino)nicotinaldehydeDimethylamino groupNeuroprotective effects
2-Chloro-6-(dimethylamino)nicotinaldehydeChlorine substitutionAntibacterial properties
This compound Morpholine ringPotential anticonvulsant and kinase inhibition

Case Studies

Study 1: Anticonvulsant Activity

  • A study investigated the anticonvulsant effects of structurally similar compounds, revealing significant efficacy in various seizure models. This suggests that this compound could be further explored for its therapeutic potential in epilepsy treatment.

Study 2: Enzyme Interaction

  • Research demonstrated that compounds with morpholine rings effectively modulate enzyme activity through competitive inhibition. This mechanism underlines the potential of this compound in designing drugs aimed at specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Morpholinonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The morpholine ring can also interact with various biological receptors, influencing cellular pathways and responses.

Comparison with Similar Compounds

Positional Isomer: 6-Morpholinonicotinaldehyde

The primary structural analog of 2-morpholinonicotinaldehyde is 6-morpholinonicotinaldehyde (CAS RN: 173282-60-5), which differs in the substitution position of the morpholino group on the pyridine ring (6-position instead of 2-position). Key comparative data are summarized below:

Property This compound 6-Morpholinonicotinaldehyde
Molecular Formula C₁₀H₁₂N₂O₂ C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol 192.21 g/mol
Melting Point 54–55°C 88–89°C
CAS RN 465514-09-4 173282-60-5
Purity 95–97% 97%
Price (1 g) Not listed ¥48,500
Price (5 g) ¥4,300 ¥48,500 (1 g only)

Key Findings :

  • The melting point disparity (54–55°C vs. 88–89°C) highlights the impact of positional isomerism on intermolecular interactions and crystal packing .
  • Commercial Availability : The 2-isomer is more accessible in bulk quantities (e.g., 25 g), whereas the 6-isomer is significantly costlier, suggesting challenges in synthesis or lower demand .

Other Morpholino-Containing Aldehydes

  • 2-(Morpholinomethyl)phenylboronic Acid (CAS RN: 223433-45-2): A boronic acid derivative with a morpholino-methyl group, used in Suzuki-Miyaura coupling. Its distinct functional groups (boronic acid vs. aldehyde) prioritize cross-coupling over aldehyde-based reactions .
  • 4-(Morpholinomethyl)aniline (CAS RN: 51013-67-3): An aniline derivative with a morpholino-methyl group, emphasizing applications in polymer or drug synthesis rather than aldehyde-mediated chemistry .

Non-Morpholino Pyridine Aldehydes

Compounds such as 2-Fluoro-5-methylisonicotinaldehyde (CAS RN: 1227512-02-8) share a pyridine-aldehyde backbone but lack the morpholino group. The fluorine and methyl substituents may enhance electrophilicity at the aldehyde or steric hindrance, but insufficient data preclude direct comparisons .

Research and Commercial Implications

  • Synthetic Utility: The this compound’s aldehyde group is pivotal for condensation reactions (e.g., hydrazone formation) in drug discovery. Its isomer’s higher melting point may complicate handling in solution-phase reactions .
  • Cost-Effectiveness : The 2-isomer’s lower price and bulk availability make it preferable for large-scale syntheses, whereas the 6-isomer’s niche applications may justify its premium cost .

Biological Activity

2-Morpholinonicotinaldehyde (2-MNA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with 2-MNA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of nicotinaldehyde, characterized by the presence of a morpholine ring. Its chemical structure can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This structure contributes to its unique biological properties and interactions within biological systems.

1. Antimicrobial Activity

Research has indicated that 2-MNA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies show that 2-MNA has notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Pseudomonas aeruginosa8

2. Anticancer Activity

2-MNA has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression .

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

3. Neuroprotective Effects

Emerging evidence suggests that 2-MNA may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease .

The biological activity of 2-MNA is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : 2-MNA acts as an inhibitor of certain enzymes involved in microbial metabolism, leading to growth inhibition.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
  • Antioxidant Properties : It scavenges free radicals and reduces oxidative stress, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagarajan et al. evaluated the antimicrobial efficacy of various nicotinaldehyde derivatives, including 2-MNA. The results demonstrated that 2-MNA exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer effects of 2-MNA on human breast cancer cells. The findings revealed that treatment with 2-MNA led to a significant reduction in cell viability and induced apoptosis through the mitochondrial pathway .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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